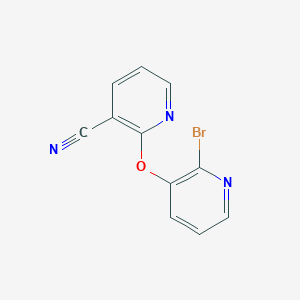

2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile

描述

2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile is a brominated pyridine derivative characterized by a nitrile group at the 3-position of the nicotinonitrile core and a 2-bromo-pyridin-3-yloxy substituent.

属性

分子式 |

C11H6BrN3O |

|---|---|

分子量 |

276.09 g/mol |

IUPAC 名称 |

2-(2-bromopyridin-3-yl)oxypyridine-3-carbonitrile |

InChI |

InChI=1S/C11H6BrN3O/c12-10-9(4-2-5-14-10)16-11-8(7-13)3-1-6-15-11/h1-6H |

InChI 键 |

NTDYMJSTVVZFFO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(N=C1)OC2=C(N=CC=C2)Br)C#N |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile typically involves:

- Preparation of the halogenated pyridine intermediate (2-bromo-pyridin-3-ol or a protected equivalent)

- Formation of the ether bond via nucleophilic aromatic substitution or Ullmann-type coupling with a nicotinonitrile derivative

- Purification and characterization of the final product

Preparation of 2-Bromo-pyridin-3-ol or Activated Halogenated Pyridine

A key precursor is 2-bromo-pyridin-3-ol or its reactive equivalent. According to the literature, bromination of methyl-substituted pyridines using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux with azobisisobutyronitrile (AIBN) as a radical initiator can yield bromomethylpyridine derivatives, which can be further converted to hydroxy derivatives or used as electrophiles in coupling reactions.

Formation of the Ether Linkage with Nicotinonitrile

The key step to form this compound is the coupling of the bromopyridine derivative with a nicotinonitrile moiety. This can be achieved by:

- Using potassium carbonate as a base to deprotonate the hydroxy group of 3-hydroxypyridine or related phenol derivatives

- Reacting with 2-chloronicotinonitrile or a similar activated nicotinonitrile derivative in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)

- Heating or stirring at room temperature to facilitate nucleophilic aromatic substitution

Alternative Palladium-Catalyzed Coupling Methods

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann-type etherification) have been reported for similar diaryl ether compounds involving pyridine rings. These methods use:

- Palladium catalysts such as bis(tri-tert-butylphosphine)palladium(0)

- Ligands and bases like triethylamine

- Organometallic reagents or halogenated pyridines

- Mild temperatures (room temperature to 80°C)

This approach can offer higher selectivity and yields, especially for sterically hindered or electronically challenging substrates.

Representative Experimental Procedure (Adapted from Literature)

- To a stirred solution of 3-chloro-5-cyanophenol (or 3-hydroxy-2-bromopyridine) (1 equiv) in dry DMF, potassium carbonate (1.5–2 equiv) is added.

- The mixture is stirred at room temperature for 30 minutes to generate the phenolate ion.

- 2-chloronicotinonitrile (1 equiv) is added dropwise.

- The reaction mixture is heated at 60–80°C for 12–20 hours under nitrogen atmosphere.

- After completion (monitored by TLC), the mixture is cooled and poured into water.

- The product is extracted with ethyl acetate, washed, dried over sodium sulfate, and concentrated.

- Purification by silica gel column chromatography yields this compound as a solid.

Analytical Data and Characterization

- IR Spectroscopy: Characteristic bands for nitrile (CN) groups near 2210–2230 cm⁻¹ and aromatic C–O–C ether linkages around 1200–1300 cm⁻¹.

- NMR Spectroscopy:

- $$ ^1H $$-NMR shows aromatic proton signals consistent with bromopyridine and nicotinonitrile rings.

- $$ ^{13}C $$-NMR displays signals for nitrile carbons (~115–120 ppm) and aromatic carbons.

- Mass Spectrometry: Molecular ion peak corresponding to the expected molecular weight with isotopic pattern for bromine.

Summary Table of Key Reaction Parameters

化学反应分析

Types of Reactions

2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridinyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide (NaN3) or thiourea can be used in the presence of a base like sodium hydroxide (NaOH).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N) are employed.

Major Products Formed

Substitution Reactions: Products include azido derivatives or thiol-substituted compounds.

Oxidation and Reduction: Products vary depending on the specific reaction, such as oxidized or reduced forms of the original compound.

Coupling Reactions: Biaryl or heteroaryl compounds are typically formed.

科学研究应用

Based on the search results, here's what is known about the applications of the compound 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile:

Overview

This compound is a chemical compound for which limited information is available in the search results. One supplier is Alchem Pharmtech, Inc .

Nicotinonitriles: Broader Applications

While specific applications for this compound are not detailed in the provided search results, nicotinonitriles, in general, have various applications. They possess biological, therapeutic, and medicinal properties, including antimicrobial, cardiotonic, antioxidant, anti-inflammatory, anti-Alzheimer's, anticonvulsant, anti-Parkinson's, anti-tubulin, antiproliferative, and antiprotozoal activities . Nicotinonitrile derivatives are present in drugs like Bosutinib, Milrinone, Neratinib, and Olprinone .

Pyridine Derivatives

The pyridine ring system, a component of this compound, is found in many biologically active compounds and natural products like nicotinic acid, nicotinamide, and vitamin B6, all of which play roles in metabolism . Pyrimidine derivatives, which share structural similarities with pyridine, are known for antimicrobial, antiviral, antitumor, and antifibrotic properties .

Synthesis of Pyridine Derivatives

作用机制

The mechanism of action of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridinyl group can enhance binding affinity to target proteins, while the nicotinonitrile moiety can influence the compound’s pharmacokinetic properties.

相似化合物的比较

Positional Isomer: 2-(2-Bromo-pyridin-3-yloxy)-isonicotinonitrile

This compound (CAS 1314354-51-2) is a positional isomer of the target molecule, differing in the nitrile group’s position (4-position vs. 3-position). The molecular formula (C₁₁H₆BrN₃O) and weight (276.09 g/mol) are identical, but the altered nitrile position impacts electronic distribution and binding affinity. Such isomers often exhibit divergent biological activities and reactivity patterns .

6-(5-Bromo-benzofuran-2-yl)-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile (5b)

Synthesized via reaction with ω-bromoacetophenone, this derivative (C₂₁H₁₂BrN₃O₂S) features a bromobenzofuran moiety and a thioether linkage. Its larger structure increases molecular weight (466.3 g/mol) and lipophilicity compared to the target compound. Biological studies highlight its role as a precursor to thienopyridine derivatives, emphasizing bromine’s utility in cross-coupling reactions .

4-(2-(4-Bromophenyl)-1H-indol-3-yl)-2-methoxy-6-(4-bromophenyl)nicotinonitrile (Compound XLII)

This indole-containing nicotinonitrile derivative demonstrated potent anticancer activity, though less than methotrexate. The dual bromophenyl groups enhance hydrophobic interactions, while the methoxy group modulates solubility. Such structural features contrast with the target compound’s simpler ether linkage, underscoring the role of substituents in biological efficacy .

2-Bromo-3-methylpyridine (CAS 3430-17-9)

Its safety profile (acute toxicity, irritant properties) suggests that brominated pyridines require careful handling, a consideration applicable to the target compound .

Physicochemical Properties and Market Considerations

- Bromine increases lipophilicity, affecting membrane permeability.

- Market Trends: Nicotinonitrile derivatives are commercially significant, with production concentrated in Asia and North America.

生物活性

2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile is a heterocyclic organic compound notable for its unique structural features, including a bromine atom, a pyridine ring, an ether linkage, and a nitrile functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will detail its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is CHBrNO, indicating the presence of three nitrogen atoms and one oxygen atom alongside carbon and bromine. The synthesis typically involves multi-step reactions to construct the complex structure, which significantly influences its chemical properties and biological activities .

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological potential. Key findings include:

- Antimicrobial Activity : Research has indicated that pyridine derivatives exhibit antimicrobial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains .

- Antifibrotic Properties : In studies involving related compounds, significant antifibrotic activity was observed through mechanisms such as inhibition of collagen synthesis . This suggests potential therapeutic applications in conditions characterized by excessive fibrosis.

- Neuropharmacological Effects : Compounds similar to this compound have been explored for their effects on the kynurenine pathway, which is implicated in various neurological disorders. Modulation of this pathway could lead to new treatments for conditions like depression and neurodegeneration .

Case Studies

Several studies have highlighted the biological implications of compounds structurally related to this compound:

- Antifibrotic Activity : A study demonstrated that certain pyrimidine derivatives inhibited collagen expression in vitro, suggesting that similar mechanisms may be applicable to this compound .

- Kynurenine Metabolism : Research into the kynurenine pathway revealed that compounds affecting this metabolic route can influence neuroinflammation and neuroprotection. This pathway's modulation could be relevant for developing treatments targeting neurodegenerative diseases .

Comparative Analysis

To better understand the compound's position within its class, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(pyridin-2-yloxy)-nicotinonitrile | Pyridine ether linkage | Different positioning of the ether linkage |

| 2-(pyridin-4-yloxy)-nicotinonitrile | Similar structure but different substitution | Unique substitution pattern affecting reactivity |

| 2-(pyridin-3-yloxy)-isonicotinonitrile | Isonicotinonitrile instead of nicotinonitrile | Variation in nitrile positioning |

This table illustrates how this compound's unique arrangement of functional groups may influence its biological activity compared to structurally similar compounds.

常见问题

Basic Research Questions

Q. What are efficient synthetic routes for 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 3-hydroxy-2-bromopyridine and a cyanopyridine derivative. Copper(I)-catalyzed N-arylation (e.g., using ionic copper(I) catalysts) is effective for forming aryl ether linkages, with yields optimized by controlling reaction temperature (80–120°C) and solvent polarity (e.g., DMF or DMSO) . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Look for characteristic peaks, such as the pyridyloxy proton (δ 7.8–8.5 ppm) and nitrile carbon (δ ~115 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

- IR Spectroscopy : Identify the nitrile stretch (~2200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. What are the key reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The bromine atom at the pyridyl position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). The nitrile group can undergo hydrolysis to carboxylic acids or reduction to amines. The pyridyloxy moiety participates in 1,3-dipolar cycloadditions with nitrones or azides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for bromopyridine derivatives?

- Methodological Answer : Contradictions often arise from trace moisture or oxygen in reaction systems. Use inert atmosphere techniques (e.g., Schlenk line) and rigorously dry solvents. Compare catalytic systems: For example, Pd(PPh₃)₄ may outperform Cu(I) in aryl couplings under anhydrous conditions . Document solvent effects—polar aprotic solvents (e.g., DMF) enhance SNAr but may deactivate catalysts.

Q. What computational methods are suitable for predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. Fukui indices predict electrophilic/nucleophilic behavior, while transition-state analysis explains regioselectivity in cross-couplings . Pair with molecular docking studies if targeting biological applications.

Q. How to optimize reaction conditions when low yields occur in nitrile-containing intermediates?

- Methodological Answer : Low yields may stem from steric hindrance or side reactions (e.g., nitrile hydrolysis). Mitigate by:

- Using bulky ligands (e.g., XPhos) to shield reactive sites.

- Lowering reaction temperature to slow hydrolysis.

- Adding desiccants (e.g., molecular sieves) to absorb water .

Handling and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。